DL-alpha-Tocopherol acetate

Catalog No.
S3314269
CAS No.
7695-91-2
M.F
C31H52O3
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-alpha-Tocopherol acetate

CAS Number

7695-91-2

Product Name

DL-alpha-Tocopherol acetate

IUPAC Name

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1

InChI Key

ZAKOWWREFLAJOT-ADUHFSDSSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Insoluble in cold water and hot wate

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol, Acetate, Tocopherol, alpha Tocopherol, alpha Tocopherol Acetate, alpha Tocopherol Hemisuccinate, alpha Tocopherol Succinate, alpha Tocopheryl Calcium Succinate, alpha-Tocopherol, alpha-tocopherol acetate, alpha-tocopherol hemisuccinate, alpha-tocopherol succinate, alpha-Tocopheryl Calcium Succinate, d alpha Tocopherol, d alpha Tocopheryl Acetate, d-alpha Tocopherol, d-alpha-Tocopheryl Acetate, R,R,R-alpha-Tocopherol, Tocopherol Acetate, Tocopherol Succinate, Tocopherol, d-alpha, Tocopheryl Acetate, vitamin E succinate

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C

Antioxidant Properties:

DL-alpha-Tocopherol acetate, like other forms of vitamin E, possesses antioxidant properties. These properties allow it to scavenge free radicals, which are unstable molecules that can damage cells. Research has used DL-alpha-Tocopherol acetate to study its effects on oxidative stress in various contexts, including streptozotocin-induced diabetes in rats [PubChem uses DL-alpha-Tocopherol acetate to study its effect on blood pressure and lipidic profile in streptozotocin-induced diabetes mellitus rats.()].

Analytical Standard:

DL-alpha-tocopherol acetate is a synthetic form of vitamin E, specifically an ester of acetic acid and alpha-tocopherol. It is known for its antioxidant properties and is commonly used in dietary supplements and cosmetic formulations. The compound is characterized by its molecular formula C31H52O3C_{31}H_{52}O_{3} and a molar mass of approximately 472.74 g/mol . The "DL" prefix indicates that it contains both the D- and L- stereoisomers, which means it is not purely natural, as opposed to the D-alpha-tocopherol acetate, which is the natural form .

DL-alpha-tocopherol acetate appears as a light yellow to greenish oily liquid at room temperature, with a melting point of -27.5 °C . It is fat-soluble and does not readily boil at atmospheric pressure, beginning to degrade at temperatures above 240 °C .

As a form of vitamin E, DL-alpha-tocopherol acetate acts as an antioxidant by scavenging free radicals in the body []. Free radicals can damage cells and contribute to various health conditions. However, the specific mechanisms by which vitamin E exerts its health effects are still under investigation [].

The synthesis of DL-alpha-tocopherol acetate typically involves the esterification of alpha-tocopherol with acetic anhydride or acetic acid under acidic conditions. This reaction can be catalyzed by various acids, leading to the formation of the acetate ester . The hydrolysis of DL-alpha-tocopherol acetate can regenerate alpha-tocopherol and acetic acid when exposed to water or physiological conditions in the body .

Reaction Equation

Alpha Tocopherol+Acetic AnhydrideDL alpha Tocopherol Acetate+Acetic Acid\text{Alpha Tocopherol}+\text{Acetic Anhydride}\rightarrow \text{DL alpha Tocopherol Acetate}+\text{Acetic Acid}

DL-alpha-tocopherol acetate exhibits significant biological activity primarily due to its role as an antioxidant. It helps in protecting cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation. The compound also plays a role in modulating immune function and has been shown to influence platelet aggregation by downregulating GPIIb promoter activity, which reduces GPIIb protein expression . Additionally, it is involved in skin health, where it may promote wound healing and provide protection against ultraviolet radiation.

The synthesis of DL-alpha-tocopherol acetate can be performed through several methods:

  • Esterification: The most common method involves the reaction of alpha-tocopherol with acetic anhydride or acetic acid in the presence of an acid catalyst. This method allows for high yields but may require careful control of reaction conditions to prevent degradation.
  • Acid-Catalyzed Condensation: Another approach includes the acid-catalyzed condensation of 2,3,5-trimethyl-hydroquinone with phytol or isophytol followed by esterification with acetic anhydride . This method aims to improve yield and simplify purification processes.
  • Continuous Process: Recent advancements have focused on developing continuous processes that enhance efficiency and reduce processing time while maintaining product quality .

DL-alpha-tocopherol acetate has a wide range of applications across various industries:

  • Nutritional Supplements: Used as a dietary supplement to prevent vitamin E deficiency.
  • Cosmetics: Commonly included in skin care products for its antioxidant properties and ability to improve skin hydration.
  • Food Industry: Acts as a food additive to enhance the nutritional profile of products.
  • Pharmaceuticals: Utilized in formulations aimed at improving skin health or as part of therapeutic regimens for certain conditions.

Research indicates that DL-alpha-tocopherol acetate interacts with several biological pathways:

  • Antioxidant Mechanism: It exhibits protective effects against oxidative damage in cells, which is crucial for preventing chronic diseases.
  • Platelet Function: Studies have shown that it can modulate platelet aggregation, suggesting potential implications for cardiovascular health .
  • Skin Absorption: The compound penetrates the skin barrier effectively, where it can be hydrolyzed into active alpha-tocopherol, providing prolonged antioxidant effects .

Several compounds share structural similarities with DL-alpha-tocopherol acetate but differ in their biological activity or applications:

Compound NameStructure TypeKey Differences
Alpha-TocopherolNatural Vitamin EMore bioavailable than synthetic forms; no acetate group.
Beta-TocopherolNatural Vitamin EDifferent stereochemistry; less potent antioxidant compared to alpha forms.
Gamma-TocopherolNatural Vitamin EExhibits different biological activities; often used for its anti-inflammatory properties.
D-alpha-Tocopheryl AcetateNatural FormOnly contains D-isomer; generally more effective in biological systems than DL form.
Tocopheryl LinoleateEsterified FormContains linoleic acid; used for skin benefits but may cause allergic reactions in some individuals.

DL-alpha-tocopherol acetate's unique combination of synthetic origin and versatile applications distinguishes it from these compounds, particularly regarding its stability and efficacy in various formulations.

Racemic Mixture Formation During Acetic Esterification

The synthesis of DL-alpha-tocopherol acetate inherently produces a racemic mixture due to the non-selective esterification of alpha-tocopherol’s three stereocenters. Natural alpha-tocopherol (RRR configuration) contains three chiral centers in the R orientation, but synthetic routes using trimethylhydroquinone diacetate (TMHQ-DA) and isophytol generate all eight possible stereoisomers. The esterification step employs acetic anhydride under conditions that lack stereochemical control, resulting in equal proportions of R and S configurations at each chiral center.

This racemic outcome arises from the planar sp² hybridization of the intermediate carbocation during the condensation reaction. Without chiral catalysts or enzymes to enforce stereoselectivity, nucleophilic attack by isophytol occurs randomly at the prochiral centers. The final product contains four pairs of enantiomers: RRR/SSS, RRS/SSR, RSS/SRR, and RSR/SRS. Industrial processes prioritize yield over stereochemical purity, leading to the characteristic 1:1 ratio of d- and l-forms in the final acetate.

Comparative Catalytic Efficiency in Acetylation Reactions

Catalytic systems profoundly influence reaction kinetics and stereochemical outcomes in DL-alpha-tocopherol acetate synthesis. The patented zinc halide/protonic acid catalyst system demonstrates superior efficiency, achieving >96% crude yield of vitamin E acetate. This dual catalyst approach combines Lewis acid (zinc chloride) and Brønsted acid (aqueous HCl) functions to accelerate both condensation and acetylation steps.

Table 1: Catalyst Performance in Alpha-Tocopherol Acetate Synthesis

Catalyst SystemReaction Temperature (°C)Yield (%)Racemic Ratio (d:l)
ZnCl₂/HCl (Patent)60961:1
BF₃-Et₂O80821:1
Heterogeneous Zeolite100751.2:1

The zinc-based system operates at moderate temperatures (60°C vs. 80-100°C for alternatives), reducing thermal racemization risks. Despite this efficiency, no catalytic discrimination occurs between stereoisomers, as evidenced by consistent 1:1 racemic ratios across systems. Recent studies suggest that adding chiral ligands to zinc catalysts could theoretically induce stereoselectivity, but industrial adoption remains limited by cost and complexity.

Chromatographic Resolution Challenges in Industrial Production

Resolving DL-alpha-tocopherol acetate stereoisomers at production scale presents formidable technical hurdles. Analytical methods like chiral HPLC can separate the eight stereoisomers into five peaks: four 2S isomers (combined), RSS, RRS, RRR, and RSR configurations. However, scaling this resolution to industrial quantities proves economically unfeasible due to:

  • Stationary Phase Costs: Chiral columns require expensive cellulose tris(3,5-dimethylphenylcarbamate) phases, with typical load capacities <1 mg/g.
  • Throughput Limitations: A single 250mm analytical column resolves ~1g/day, versus industrial batch sizes exceeding 1000kg.
  • Mobile Phase Recovery: Hexane/isopropanol mobile phases used in normal-phase chromatography pose explosion risks and require costly recycling systems.

Consequently, manufacturers accept the racemic mixture, leveraging the fact that hepatic alpha-tocopherol transfer protein preferentially incorporates RRR-alpha-tocopherol regardless of the administered form. Advanced crystallization techniques using diastereomeric salt formation show limited promise, but separation factors remain below 1.2 for most stereoisomer pairs.

Intestinal Esterase-Mediated Deacetylation Kinetics

The hydrolysis of DL-alpha-tocopherol acetate occurs primarily in the intestinal lumen and enterocytes, mediated by pancreatic and mucosal esterases. Cholesteryl ester hydrolase (CEH) is the primary enzyme responsible for cleaving the acetate moiety, with activity modulated by substrate localization within digestive matrices [2] [3]. In vitro studies demonstrate that CEH hydrolyzes tocopheryl acetate fivefold more efficiently when incorporated into mixed micelles (36% solubilization) compared to emulsions or nonsolubilized food debris (52% retention) [2]. This matrix-dependent activity arises from steric hindrance in lipid aggregates, reducing enzyme accessibility.

The hydrolysis rate follows Michaelis-Menten kinetics, with a K~m~ of 0.4 mM for micellar tocopheryl acetate and a V~max~ of 12 nmol/min/mg protein under optimal pH (8.5) and bile salt conditions (30 mM sodium taurocholate) [4]. Mathematical modeling of absorption kinetics reveals a 1.8-hour delay (Δ) between oral administration and initial plasma appearance of free alpha-tocopherol, attributable to luminal processing [1].

Table 1: Hydrolysis Efficiency of Tocopheryl Acetate in Digestive Matrices

Matrix TypeSolubilization (%)Hydrolysis Rate (nmol/min/mg)
Mixed Micelles3612.0 ± 1.2
Emulsions92.4 ± 0.3
Food Debris520.8 ± 0.1

Data derived from [2] [4].

Lymphatic Absorption Pathways of Hydrolyzed Metabolites

Post-hydrolysis, free alpha-tocopherol incorporates into mixed micelles via scavenger receptor class B type 1 (SR-B1)-mediated uptake. The lymphatic system transports 89% of absorbed tocopherol, with chylomicron-associated secretion peaking at 22.4 hours post-administration [1] [3]. Pharmacokinetic analyses using dual-isotope tracing (d~3~-oral and d~6~-intravenous alpha-tocopherol) demonstrate a 62% fractional absorption rate under high-fat conditions, decreasing to 56% during fasting [1].

The absorption pathway involves:

  • Micellar Partitioning: Tocopherol integrates into bile salt-phospholipid micelles with a partition coefficient (K~p~) of 10^4.2^ [4].
  • Enterocyte Internalization: Niemann-Pick C1-Like 1 (NPC1L1) protein facilitates micelle docking, while ATP-binding cassette transporters (ABCG5/ABCG8) regulate efflux [3].
  • Chylomicron Assembly: Tocopherol couples with apolipoprotein B-48 in the Golgi apparatus, forming chylomicrons that enter mesenteric lymph [1].

Hepatic Recirculation Patterns of Free Tocopherol

Hepatic alpha-tocopherol processing involves cytochrome P450 (CYP4F2/CYP3A4)-mediated ω-hydroxylation, generating 13’-carboxychromanol metabolites [3]. The alpha-tocopherol transfer protein (α-TTP) directs 74% of hepatic tocopherol into very-low-density lipoproteins (VLDLs) for systemic redistribution [1]. A two-pool kinetic model describes this recirculation:

$$
\frac{dQL}{dt} = -k1 QL + k2 QP
$$
$$
\frac{dQ
P}{dt} = k1 QL - k2 QP
$$

Where Q~L~ (liver pool) and Q~P~ (plasma pool) have turnover rates k~1~ = 0.04 h^-1^ and k~2~ = 0.03 h^-1^, respectively [1]. This model predicts a 1108%·h plasma AUC for intravenously administered tocopherol, with a 21.2% maximal enrichment in erythrocytes [1].

Table 2: Hepatic Recirculation Parameters of Alpha-Tocopherol

ParameterValue
CYP4F2 Hydroxylation Rate0.15 ± 0.02 nmol/h
α-TTP Binding AffinityK~d~ = 2.1 μM
VLDL Secretion Fraction74% ± 3%

Data synthesized from [1] [3].

The tissue distribution of alpha-tocopherol stereoisomers in murine models demonstrates pronounced selectivity patterns that reflect the underlying biological mechanisms governing vitamin E metabolism [1]. Research conducted using wild-type and alpha-tocopherol transfer protein knockout mice has revealed that alpha-tocopherol concentrations follow a distinct hierarchical distribution pattern across tissues, with adipose tissue exhibiting the highest concentrations, followed by brain, heart, spleen, lungs, kidneys, small intestine, and liver showing the lowest concentrations [2].

In baseline conditions, plasma alpha-tocopherol concentrations in murine models typically range from 0.9 micromolar, while brain tissue maintains concentrations of approximately 1.1 micromolar [1]. Following high-dose dietary supplementation, brain concentrations increase modestly to 1.49-1.75 micromolar, representing a 1.4-fold increase over baseline levels [1]. Liver tissue demonstrates more pronounced responsiveness to supplementation, with concentrations rising from 40.6 micromolar to 182-193 micromolar, corresponding to a 4.6-4.9-fold increase [1]. Plasma concentrations show the most dramatic response, increasing from 0.9 micromolar to 4.4-7.9 micromolar, representing a 4.9-8.8-fold elevation [1].

The preferential accumulation of naturally occurring RRR-alpha-tocopherol over synthetic stereoisomers has been documented across multiple tissue types [3]. Studies examining the discrimination between RRR-alpha-tocopherol and all-racemic-alpha-tocopherol in rat tissues revealed that red blood cells exhibit the greatest discrimination, with levels of alpha-tocopherol accumulated from RRR-alpha-tocopherol diets being four to six times higher than those from all-racemic-alpha-tocopherol diets [3]. For all other tissues examined, this ratio ranged between 1.0 and 1.5, indicating a more modest but consistent preference for the natural stereoisomer [3].

Comparative analysis of tissue uptake mechanisms indicates that while tissues possess mechanisms for alpha-tocopherol uptake, these mechanisms are not entirely specific for RRR-alpha-tocopherol [3]. The relatively high concentrations observed in adipose tissue have been attributed to the comparatively low turnover of adipocytes, which slowly accumulate and release alpha-tocopherol over time [2]. Brain tissue demonstrates particular resistance to vitamin E deficiency compared to peripheral tissues, maintaining relatively stable alpha-tocopherol concentrations even under conditions of dietary restriction [4].

Tissue/OrganBaseline Concentration (μM)After Supplementation (μM)Fold IncreaseDistribution Order
Adipose tissue64--1st (highest)
Brain1.11.49-1.751.42nd
Heart---3rd
Spleen---4th
Lungs---5th
Kidneys---6th
Small intestine---7th
Liver40.6182-1934.6-4.98th (lowest)
Plasma0.94.4-7.94.9-8.8Reference

Protein Binding Affinity Differences Between Stereoisomers

The protein binding characteristics of alpha-tocopherol stereoisomers reveal significant differences in affinity that directly correlate with their biological activities and pharmacokinetic profiles [5]. The alpha-tocopherol transfer protein exhibits the most pronounced stereoselectivity, with RRR-alpha-tocopherol assigned a relative binding affinity of 100 percent as the reference standard [5]. This selectivity decreases progressively for other naturally occurring tocopherols, with beta-tocopherol showing 38 percent binding affinity, gamma-tocopherol demonstrating 9 percent affinity, and delta-tocopherol exhibiting only 2 percent binding affinity relative to alpha-tocopherol [6].

The biological activities of individual alpha-tocopherol stereoisomers directly reflect their protein binding characteristics and structural configurations [5]. RRR-alpha-tocopheryl acetate, possessing the 2R,4'R,8'R configuration, maintains 100 percent biological activity [5]. The RRS-alpha-tocopherol stereoisomer, with 2R,4'R,8'S configuration, retains 90 percent activity, while RSS-alpha-tocopherol (2R,4'S,8'S) demonstrates 73 percent activity [5]. Stereoisomers with S configuration at the C2 position show markedly reduced activities, with SSS-alpha-tocopherol exhibiting 60 percent activity, RSR-alpha-tocopherol showing 57 percent activity, SRS-alpha-tocopherol demonstrating 37 percent activity, SRR-alpha-tocopherol maintaining 31 percent activity, and SSR-alpha-tocopherol displaying only 21 percent biological activity [5].

Human serum albumin serves as another important binding protein for alpha-tocopherol, with binding studies revealing a dissociation constant of 7.0 × 10⁻⁶ molar at physiological pH and temperature [7]. The binding mode suggests preferential accommodation in the FA3-FA4 site of the albumin molecule [7]. This binding interaction may contribute to the distribution of alpha-tocopherol between plasma, cells, and tissues, as human serum albumin is taken up into cells and colocalizes with alpha-tocopherol transfer protein [7].

Crystallographic studies have elucidated the molecular basis for stereoisomer discrimination by alpha-tocopherol transfer protein [5]. The protein binds alpha-tocopherol within a hydrophobic pocket through van der Waals contacts, with four water molecules participating in the binding interaction [5]. Two water molecules form hydrogen bonds with the hydroxyl group of the chromanol ring, one water molecule hydrogen-bonds to oxygen atoms of valine-182 and leucine-189, and the fourth water molecule hydrogen-bonds to the hydroxyl group of serine-140 [5]. The hydrophobic pocket contains an indent generated by the side chains of phenylalanine-133, valine-182, and isoleucine-179, which plays a crucial role in discriminating among different stereoisomers by accommodating only the chiral C2 with R configuration [5].

Proteinα-Tocopherol Bindingβ-Tocopherol Bindingγ-Tocopherol Bindingδ-Tocopherol BindingStereoselectivity
α-Tocopherol Transfer Protein100% (reference)38%9%2%High (R > S)
Human Serum AlbuminKd = 7.0 × 10⁻⁶ M---Moderate
β-lipoproteinsPrimary carrier---Moderate
AfaminFacilitates transport---Unknown

Metabolic Fate in CYP4F2-Mediated Catabolism

Cytochrome P450 4F2 represents the primary enzyme responsible for the initial omega-hydroxylation reaction in the metabolism of tocopherols and tocotrienols to carboxychromanols [8]. This enzyme catalyzes the NADPH-dependent oxidation of the terminal carbon of the phytyl side chain of vitamin E compounds, initiating the only known pathway of vitamin E metabolism in humans [8]. The omega-hydroxylation of the terminal methyl group forms the 13'-hydroxyl product, which subsequently undergoes truncation into short-chain, water-soluble carboxychromanol metabolites that are ultimately excreted in urine [8].

Research examining the influence of stereochemistry on CYP4F2-mediated metabolism has demonstrated that side chain stereochemistry has no effect on omega-hydroxylation of alpha-tocopherol by any enzymatic system tested [9]. Human liver microsomes and microsomes selectively expressing recombinant human CYP4F2 exhibited substrate activity patterns similar to those of HepG2 cells, with no stereochemical preference observed between RRR-alpha-tocopherol and all-racemic-alpha-tocopherol [9]. This finding indicates that the metabolic discrimination between stereoisomers occurs primarily at the level of protein binding and cellular uptake rather than at the enzymatic catabolism stage [9].

The metabolic pathway involves multiple sequential steps following the initial omega-hydroxylation [10]. Primary hepatic metabolism begins in the endoplasmic reticulum with CYP4F2-dependent omega-hydroxylation of the aliphatic side-chain, forming the 13'-hydroxychromanol metabolite [10]. Subsequently, peroxisome omega-oxidation results in 13'-carboxychromanol formation [10]. This is followed by five consecutive beta-oxidation reactions that serve to shorten the alpha-tocopherol metabolite side-chains [10]. The first beta-oxidation occurs in the peroxisome environment, generating carboxydimethyldecylhydroxychromanol [10]. The second beta-oxidation step occurs in mitochondria, forming carboxymethyloctylhydroxychromanol [10]. The final beta-oxidation generates the catabolic end product carboxyethyl-hydroxychromans, which represents the short-chain metabolite observed in human plasma, serum, urine, and feces [10].

Genetic polymorphisms in CYP4F2 significantly influence the metabolic fate of vitamin E compounds [8]. The W12G variant exhibits greater enzyme specific activity compared to wild-type enzyme, showing 230-275 percent of wild-type activity toward alpha-, gamma-, and delta-tocopherol, and 350 percent of wild-type activity toward alpha-, gamma-, and delta-tocotrienol [8]. Conversely, the V433M variant demonstrates lower enzyme specific activity toward tocopherols, exhibiting 42-66 percent of wild-type activity, while showing no significant effect on tocotrienol metabolism [8]. These genetic variations may result in alterations in vitamin E status in individuals carrying these mutations and constitute a source of inter-individual variability in vitamin E pharmacokinetics [8].

ParameterRRR-α-tocopherolSRR-α-tocopherolAll-rac-α-tocopherolNotes
Fractional Disappearance Rate (pools/day)0.4 ± 0.11.2 ± 0.61.3 ± 0.3Controls vs patients
Plasma Half-life (hours)2.92--Dairy cows
Elimination Rate (per hour)0.36--Dairy cows
Maximum Plasma Concentration Time (hours)12-1412-1412-14Humans
Bioavailability Ratio (RRR:all-rac)1.36:1-1.0Standard ratio

Physical Description

Pellets or Large Crystals, Liquid; Pellets or Large Crystals
Solid

XLogP3

10.8

Hydrogen Bond Acceptor Count

3

Exact Mass

472.39164552 g/mol

Monoisotopic Mass

472.39164552 g/mol

Boiling Point

363 °F at 0.01 mmHg (NTP, 1992)
>343 degrees Celcius

Heavy Atom Count

34

Density

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float

Melting Point

26.5 - 27.5 °C

UNII

WR1WPI7EW8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1806 of 1909 companies (only ~ 5.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Vitamin E, known for its antioxidant activities, is protective against cardiovascular disease and some forms of cancer and has also demonstrated immune-enhancing effects. It may be of limited benefit in some with asthma and rheumatoid arthritis. It may be helpful in some neurological diseases including Alzheimer's, some eye disorders including cataracts, and diabetes and premenstrual syndrome. It may also help protect skin from ultraviolet irradiation although claims that it reverses skin aging, enhances male fertility and exercise performance are poorly supported. It may help relieve some muscle cramps.
The primary health-related use for which alpha-tocopherol acetate is formally indicated is as a dietary supplement for patients who demonstrate a genuine vitamin E deficiency. At the same time, vitamin E deficiency is generally quite rare but may occur in premature babies of very low birth weight (< 1500 grams), individuals with fat-malabsorption disorders (as fat is required for the digestive tract to absorb vitamin E), or individuals with abetalipoproteinemia - a rare, inherited disorder that causes poor absorption of dietary fat - who require extremely large doses of supplemental vitamin E daily (around 100 mg/kg or 5-10 g/day). In all such cases, alpha-tocopherol is largely the preferred form of vitamin E to be administered. Elsewhere, vitamin E's chemical profile as a fat-soluble antioxidant that is capable of neutralizing free radicals in the body continues to generate ongoing interest and study regarding how and whether or not the vitamin can help prevent or delay various chronic diseases associated with free radicals or other potential biological effects that vitamin E possesses like cardiovascular diseases, diabetes, ocular conditions, immune illnesses, cancer, and more. None of these ongoing studies have yet to elucidate any formally significant evidence, however.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Although all forms of Vitamin E exhibit antioxidant activity, it is known that the antioxidant activity of vitamin E is not sufficient to explain the vitamin's biological activity.
Vitamin E's anti-atherogenic activity involves the inhibition of the oxidation of LDL and the accumulation of oxLDL in the arterial wall. It also appears to reduce oxLDL-induced apoptosis in human endothelial cells. Oxidation of LDL is a key early step in atherogenesis as it triggers a number of events which lead to the formation of atherosclerotic plaque. In addition, vitamin E inhibits protein kinase C (PKC) activity. PKC plays a role in smooth muscle cell proliferation, and, thus, the inhibition of PKC results in inhibition of smooth muscle cell proliferation, which is involved in atherogenesis.
Vitamin E's antithrombotic and anticoagulant activities involves the downregulation of the expression of intracellular cell adhesion molecule(ICAM)-1 and vascular cell adhesion molecule(VCAM)-1 which lowers the adhesion of blood components to the endothelium. In addition, vitamin E upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase (COX)-1 which in turn enhances the release of prostacyclin. Prostacyclin is a vasodilating factor and inhibitor of platelet aggregation and platelet release. It is also known that platelet aggregation is mediated by a mechanism involving the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) complex of platelets. GPIIb/IIIa is the major membrane receptor protein that is key to the role of the platelet aggregation response. GPIIb is the alpha-subunit of this platelet membrane protein. Alpha-tocopherol downregulates GPIIb promoter activity which results in reduction of GPIIb protein expression and decreased platelet aggregation. Vitamin E has also been found in culture to decrease plasma production of thrombin, a protein which binds to platelets and induces aggregation. A metabolite of vitamin E called vitamin E quinone or alpha-tocopheryl quinone (TQ) is a potent anticoagulant. This metabolite inhibits vitamin K-dependent carboxylase, which is a major enzyme in the coagulation cascade.
The neuroprotective effects of vitamin E are explained by its antioxidant effects. Many disorders of the nervous system are caused by oxidative stress. Vitamin E protects against this stress, thereby protecting the nervouse system.
The immunomodulatory effects of Vitamin E have been demonstrated in vitro, where alpha-tocopherol increases mitogenic response of T lymphocytes from aged mice. The mechanism of this response by vitamin E is not well understood, however it has been suggested that vitamin E itself may have mitogenic activity independent of its antioxidant activity.
Lastly, the mechanism of action of vitamin E's antiviral effects (primarily against HIV-1) involves its antioxidant activity. Vitamin E reduces oxidative stress, which is thought to contribute to HIV-1 pathogenesis, as well as to the pathogenesis of other viral infections. Vitamin E also affects membrane integrity and fluidity and, since HIV-1 is a membraned virus, altering membrane fluidity of HIV-1 may interfere with its ability to bind to cell-receptor sites, thus decreasing its infectivity.
Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications.

Other CAS

58-95-7
7695-91-2
52225-20-4

Absorption Distribution and Excretion

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ 50 to 80% absorbed from gastrointestinal tract.
_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._
When vitamin E is ingested, intestinal absorption plays a principal role in limiting its bioavailability. It is known that vitamin E is a fat-soluble vitamin that follows the intestinal absorption, hepatic metabolism, and cellular uptake processes of other lipophilic molecules and lipids. The intestinal absorption of vitamin E consequently requires the presence of lipid-rich foods. In particular, stable alpha-tocopherol acetate undergoes hydrolysis by bile acid-dependant lipase in the pancreas or by an intestinal mucosal esterase. Subsequent absorption in the duodenum occurs by way of transfer from emulsion fat globules to water-soluble multi- and unilamellar vesicles and mixed micelles made up of phospholipids and bile acids. As the uptake of vitamin E into enterocytes is less efficient compared to other types of lipids, this could potentially explain the relatively low bioavailability of vitamin E. Alpha-tocopherol acetate itself is embedded in matrices where its hydrolysis and its uptake by intestinal cells are markedly less efficient than in mixed micelles. Subsequently, the intestinal cellular uptake of vitamin E from mixed micelles follows in principle two different pathways across enterocytes: (a) via passive diffusion, and (b) via receptor-mediated transport with various cellular transports like scavenger receptor class B type 1, Niemann-Pick C1-like protein, ATP-binding cassette (ABC) transporters ABCG5/ABCG8, or ABCA1, among others. Vitamin E absorption from the intestinal lumen is dependent upon biliary and pancreatic secretions, micelle formation, uptake into enterocytes, and chylomicron secretion. Defects at any step can lead to impaired absorption.. Chylomicron secretion is required for vitamin E absorption and is a particularly important factor for efficient absorption. All of the various vitamin E forms show similar apparent efficiencies of intestinal absorption and subsequent secretion in chylomicrons. During chylomicron catabolism, some vitamin E is distributed to all the circulating lipoproteins. Chylomicron remnants, containing newly absorbed vitamin E, are then taken up by the liver. Vitamin E is secreted from the liver in very low density lipoproteins (VLDLs). Plasma vitamin E concentrations depend upon the secretion of vitamin E from the liver, and only one form of vitamin E, alpha-tocopherol, is ever preferentially resecreted by the liver. The liver is consequently responsible for discriminating between tocopherols and the preferential plasma enrichment with alpha-tocopherol. In the liver, the alpha-tocopherol transfer protein (alpha-TTP) likely is in charge of the discriminatory function, where RRR- or d-alpha-tocopherol possesses the greatest affinity for alpha-TTP. It is nevertheless believed that only a small amount of administered vitamin E is actually absorbed. In two individuals with gastric carcinoma and lymphatic leukemia, the respective fractional absorption in the lymphatics was only 21 and 29 percent of label from meals containing alpha-tocopherol and alpha-tocopheryl acetate, respectively. Additionally, after feeding three separate single doses of 125 mg, 250 mg, and 500 mg to a group of healthy males, the observed plasma peak concentrations (ng/mL) were 1822 +/- 48.24, 1931.00 +/- 92.54, and 2188 +/- 147.61, respectively.
The major route of excretion of ingested vitamin E is fecal elimination because of its relatively low intestinal absorption. Excess alpha-tocopherol, as well as forms of vitamin E not preferentially used, are probably excreted unchanged in bile.
When three particular doses alpha-tocopherol were administered to healthy male subjects, the apparent volumes of distribution (ml) observed were: (a) at a single administered dose of 125 mg, the Vd/f was 0.070 +/- 0.002, (b) at dose 250. mg, the Vd/f was 0.127 +/- 0.004, and (c) at dose 500 mg, the Vd/f was 0.232 +/- 0.010.
When three specific doses of 125 mg, 250 mg, and 500 mg of alpha-tocopherol were administered as single doses to a group of healthy males, the resultant times of clearance observed, respectively, were: 0.017 +/- 0.015 l/h, 0.011 +/- 0.001 l/h, and 0.019 +/- 0.001 l/h.

Metabolism Metabolites

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Hepatic.
Primary hepatic metabolism of alpha-tocopherol begins in the endoplasmic reticulum with CYP4F2/CYP3A4 dependent ω-hydroxylation of the aliphatic side-chain, which forms the 13’-hydroxychromanol (13’-OH) metabolite. Next, peroxisome ω-oxidation results in 13’-carboxychromanol (13’-COOH). Following these two steps are five consecutive β-oxidation reactions which serve to shorten the alpha-tocopherol metabolite side-chains. The first of these β-oxidations occurs still in the peroxisome environment, generating carboxydimethyldecylhydroxychromanol (CDMDHC, 11’-COOH). Then, in the mitochondrion, the second β-oxidation step forms the carboxymethyloctylhydroxychromanol (CDMOHC, 9’-COOH) metabolite. Since both CDMDHC and CDMOHC possess a side-chain length of between 13 to 9 carbon units, they are considered long-chain metabolites. The hydrophobicity of these long-chain metabolites means they are not excreted in the urine but have been found in human microsomes, serum, and feces. The next two β-oxidation reactions, still within the mitochondrion environment, produce two intermediate chain metabolites: carboxymethylhexylhydroxychromanol (CDMHHC, 7’-COOH), followed by carboxymethylbutylhydroxychromanol (CMBHC, 5’-COOH). Both of these intermediate chain metabolites are found in human plasma, feces, and urine. Finally, the last mitochrondrion β-oxidation generates the catabolic end product of alpha-tocopherol metabolism: carboxyethyl-hydroxychromans (CEHC, 3'-COOH), which is considered a short-chain metabolite. CEHC has been observed in human plasma, serum, urine, and feces.

Biological Half Life

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._
The apparent half-life of RRR- or d-alpha-tocopherol in normal subjects is approximately 48 hours.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate: ACTIVE

Dates

Last modified: 08-19-2023

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